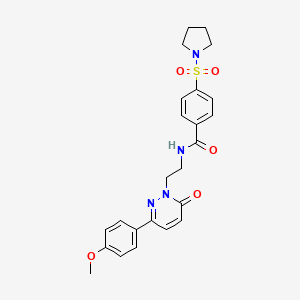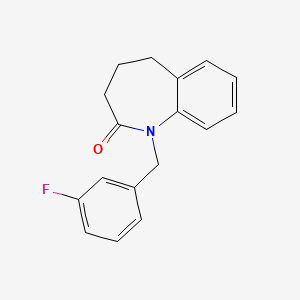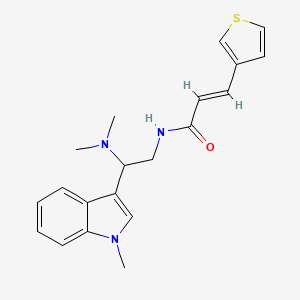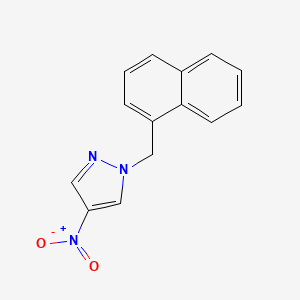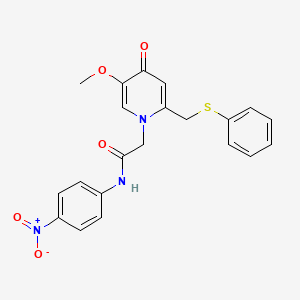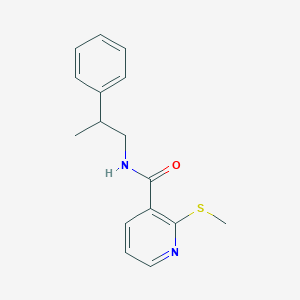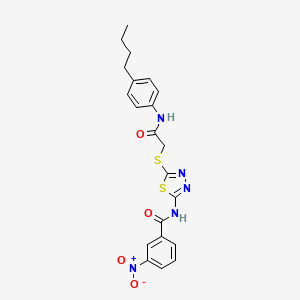
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzamide group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring and the benzamide group could affect its solubility, melting point, and other properties .Scientific Research Applications
1. Therapeutic Potency and Medicinal Chemistry
The 1,3,4-oxadiazole moiety, present in compounds like N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, plays a significant role in medicinal chemistry due to its ability to bind effectively with different enzymes and receptors in biological systems. This binding capability is facilitated by the structural feature of the 1,3,4-oxadiazole ring, which allows for various weak interactions. Compounds based on this structure have shown high therapeutic potency against a range of diseases, making them valuable in the development of new medicinal agents across various therapeutic categories including anticancer, antifungal, antibacterial, and anti-inflammatory, among others (Verma et al., 2019).
2. Synthesis and Pharmacological Roles
Research into the synthesis of 1,3,4-oxadiazole derivatives, including those containing bromophenyl groups, has revealed their extensive pharmacological applications. These derivatives exhibit a wide range of biological activities, underscoring the versatility and significance of the 1,3,4-oxadiazole core in drug development. This includes activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Recent developments in the synthesis and biological applications of these compounds highlight their potential as therapeutic agents (Nayak & Poojary, 2019).
3. Antimicrobial Activities
The 1,3,4-oxadiazole derivatives have been identified as promising candidates for antimicrobial agents. Their efficacy often surpasses that of existing antibiotics and antimicrobial agents, indicating their potential as novel drugs to combat microbial resistance. The activities cover a broad spectrum including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. This highlights the significance of 1,3,4-oxadiazole compounds, such as this compound, in the ongoing search for effective antimicrobial therapies (Glomb & Świątek, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWACAHVBHORDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
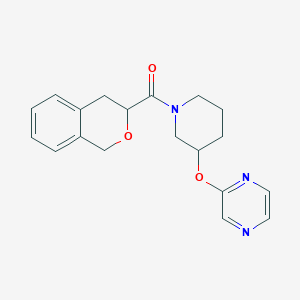
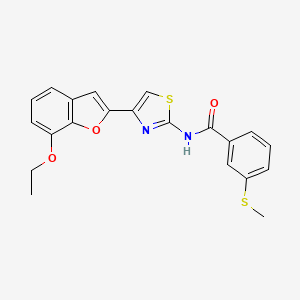

![N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2571704.png)
